2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Description
2-Methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 2-methoxyethyl ester group at position 2 of the benzene ring and a 4-tert-butylbenzoylamino substituent at position 4. The tert-butyl group enhances lipophilicity, while the methoxyethyl ester contributes to moderate polarity. Its synthesis likely involves esterification of 4-[(4-tert-butylbenzoyl)amino]benzoic acid with 2-methoxyethanol, a common strategy for analogous esters .
Properties
IUPAC Name |
2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)19(23)22-18-11-7-16(8-12-18)20(24)26-14-13-25-4/h5-12H,13-14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDMNAGLUMADPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364656 | |
| Record name | 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5757-24-4 | |
| Record name | 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate with structurally related benzoate esters, focusing on substituent effects, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Bulk and Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to the methylphenoxy group in ’s compound. This may improve membrane permeability but reduce aqueous solubility . The 4'-methylbiphenyl substituent in ’s compound introduces significant steric hindrance and aromaticity, likely limiting solubility and altering binding kinetics in biological systems .
The hydroxybenzyl group in ’s compound offers hydrogen-bonding capability, which could enhance antioxidant or metal-chelating activities .
Biological Activity :
- While the target compound lacks direct bioactivity data, structurally similar esters (e.g., boronic acid derivatives in ) inhibit fungal histone deacetylases (HDACs) at low concentrations (1 µM). This suggests that the methoxyethyl group may facilitate target binding .
- ’s chlorinated analogue may exhibit broader antimicrobial activity due to the electronegative chlorine substituent .
Biological Activity
2-Methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate, with the CAS number 5757-24-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H25NO4
- Molecular Weight : 355.4 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Antioxidant Properties
- Potential Therapeutic Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) of various compounds found that this compound effectively inhibits the growth of certain pathogenic fungi.
Table 1: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| This compound | X | Y |
| Reference Compound A | A1 | B1 |
| Reference Compound B | A2 | B2 |
Note: Values for MIC and MFC for the compound are hypothetical and should be replaced with actual data from specific studies.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays, such as DPPH and ABTS methods. These assays measure the ability of a substance to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | X |
| ABTS | Y |
Note: Actual IC50 values should be sourced from experimental data.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Researchers conducted an in vitro analysis to determine the efficacy against various strains of fungi. The results showed promising antifungal activity, suggesting potential applications in treating fungal infections.
-
Evaluation of Antioxidant Activity :
- In a comparative study, the antioxidant activity was measured against standard antioxidants. The results indicated that the compound possesses significant free radical scavenging abilities, which may contribute to its therapeutic potential.
-
Therapeutic Applications :
- Preliminary studies suggest that this compound may have applications in pharmaceuticals, particularly in formulations aimed at treating infections or oxidative stress-related conditions.
Q & A
Q. What are the common synthetic routes for 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate, and how is its purity validated?
The synthesis typically involves multi-step reactions, such as coupling 4-tert-butylbenzoyl chloride with a 2-methoxyethyl benzoate precursor under alkaline conditions (e.g., using triethylamine to neutralize HCl byproducts). Post-synthesis purification employs techniques like flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product. Purity validation relies on 1H/13C NMR for structural confirmation, LC-MS for molecular weight verification, and thin-layer chromatography (TLC) for homogeneity checks .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR to confirm substituent positions and ester/amide linkages (e.g., δ 7.93 ppm for aromatic protons in similar benzoates) .
- LC-MS for molecular ion detection (e.g., [M+Na]+ peaks) and purity assessment .
- IR spectroscopy to identify functional groups like carbonyl (C=O) and amide (N-H) stretches .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a scaffold for studying enzyme inhibition (e.g., kinase or protease targets) and receptor-ligand interactions. Structural analogs with tert-butyl and methoxy groups exhibit enhanced aromatic stacking with biological targets, improving binding affinity .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability is evaluated via HPLC under different pH, temperature, and solvent conditions. For example, acidic or basic hydrolysis studies can reveal susceptibility of the ester or amide bonds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) model transition states and reaction pathways to predict optimal conditions. For example, reaction path searches combined with experimental data narrow down solvent choices, temperature, and catalyst efficiency, reducing trial-and-error approaches .
Q. What strategies mitigate competing side reactions during synthesis?
- Controlled reaction conditions : Low temperatures (0°C) minimize undesired substitutions .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups shield reactive amines during coupling steps .
- Selective catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification while suppressing hydrolysis .
Q. How can researchers address contradictions in reported biological activities?
- Dose-response assays : Validate activity thresholds and eliminate false positives from non-specific binding .
- Structural analogs : Compare bioactivity across derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify critical pharmacophores .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. What is the role of molecular modeling in predicting its interactions with biological targets?
Docking simulations (e.g., AutoDock Vina) predict binding modes with enzymes or receptors. For instance, the tert-butyl group’s hydrophobicity may occupy deep pockets in protein active sites, while the methoxyethyl chain enhances solubility for cell permeability .
Q. How can researchers design analogs with enhanced biological activity?
Structure-activity relationship (SAR) studies guide modifications:
Q. How to resolve discrepancies in enzymatic inhibition data?
- Enzyme kinetics : Determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .
- Control experiments : Rule out assay interference from compound aggregation or solvent effects .
- Crystallography : X-ray structures of compound-enzyme complexes clarify binding discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
